molecular formula C17H23NO4 B12288346 5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol

5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol

Cat. No.: B12288346
M. Wt: 305.4 g/mol
InChI Key: BJEBXJLSSBTDGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol involves multiple steps. One common method involves the reaction of benzyl but-3-en-1-yl carbamate with (2R,3S)-2,3-dihydroxypent-4-en-1-yl. The reaction conditions typically include the use of solvents like dichloromethane (DCM) and ethyl acetate, and the reaction is carried out at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle the reagents and solvents used.

Chemical Reactions Analysis

Types of Reactions

5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The major products depend on the nucleophile used but can include ethers or esters.

Scientific Research Applications

5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify biological molecules and pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl but-3-en-1-yl carbamate
  • (2R,3S)-2,3-dihydroxypent-4-en-1-yl carbamate

Uniqueness

5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in the synthesis of complex natural products like Loline.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

benzyl N-but-3-enyl-N-(2,3-dihydroxypent-4-enyl)carbamate

InChI

InChI=1S/C17H23NO4/c1-3-5-11-18(12-16(20)15(19)4-2)17(21)22-13-14-9-7-6-8-10-14/h3-4,6-10,15-16,19-20H,1-2,5,11-13H2

InChI Key

BJEBXJLSSBTDGZ-UHFFFAOYSA-N

Canonical SMILES

C=CCCN(CC(C(C=C)O)O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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